2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine
Overview
Description
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine is a chemical compound with the molecular formula C7H3ClF6N2O4S2 and a molecular weight of 392.671 g/mol . It is known for its use in various synthetic applications, particularly in the formation of vinyl triflates from ketone enolates or dienolates . The compound is also referred to as Comins’ reagent and is utilized in the synthesis of various complex organic molecules .
Mechanism of Action
Target of Action
It is known to be a useful triflating reagent
Mode of Action
As a triflating reagent, 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine likely acts by transferring its triflate group to nucleophilic sites on its target molecules . This can result in the modification of the target’s chemical properties, potentially altering its function or interactions with other molecules.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with . As a triflating reagent, it could potentially modify a wide range of biomolecules, altering their chemical properties and potentially their biological functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to hydrolyze in water , which could limit its stability and effectiveness in aqueous environments. Additionally, it is sensitive to moisture and should be stored under dry inert gas .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine are largely defined by its interactions with other biomolecules. It is used as a reactant for Suzuki-Miyaura cross coupling, synthesis of nicotinic acetylcholine receptor-selective ligands, enantioselective desymmetrizing palladium catalyzed carbonylation reactions, synthesis of high affinity niacin receptor GPR109A agonists and in preparation of heteroaromatics
Molecular Mechanism
It is known to participate in various biochemical reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine typically involves the reaction of 5-chloropyridine-2-amine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used in the formation of vinyl triflates from ketone enolates or dienolates.
Cross-Coupling Reactions: It serves as a reactant in Suzuki-Miyaura cross-coupling reactions.
Carbonylation Reactions: It is involved in enantioselective desymmetrizing palladium-catalyzed carbonylation reactions.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as dichloromethane . The major products formed from these reactions are typically complex organic molecules, including vinyl triflates and various heteroaromatics .
Scientific Research Applications
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine is unique due to its high reactivity and versatility in synthetic applications. Similar compounds include:
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a trifluoromethylsulfonylating agent.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another trifluoromethylsulfonylating agent with similar applications.
Compared to these compounds, this compound offers higher yields and greater efficiency in the formation of vinyl triflates and other complex molecules .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF6N2O4S2/c8-4-1-2-5(15-3-4)16(21(17,18)6(9,10)11)22(19,20)7(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGVZMNGTYAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327763 | |
Record name | N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145100-51-2 | |
Record name | N-(5-Chloro-2-pyridyl)triflimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145100-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Comins' reagent | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145100512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COMINS' REAGENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS933U9U66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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